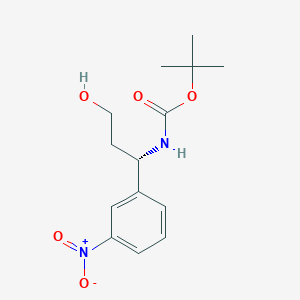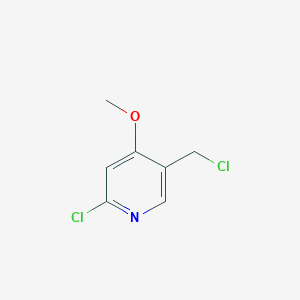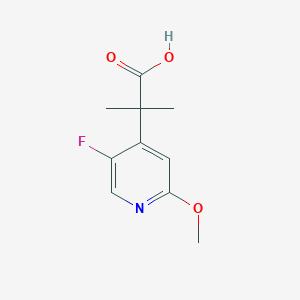
2-(5-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a pyridine ring, along with a methylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoro-2-methoxypyridine, which is a key intermediate.
Formation of Boronic Acid: The 5-fluoro-2-methoxypyridine is then converted into its boronic acid derivative through a reaction with boronic acid reagents.
Coupling Reaction: The boronic acid derivative undergoes a coupling reaction with a suitable alkyl halide to introduce the methylpropanoic acid moiety.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorine atom and methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(5-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group on the pyridine ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-methoxypyridine: A precursor in the synthesis of 2-(5-Fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid.
2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid: A structurally similar compound with different functional groups.
(5-Fluoro-2-methoxypyridin-4-yl)methanol: Another derivative of 5-fluoro-2-methoxypyridine with a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring, along with a methylpropanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C10H12FNO3 |
|---|---|
Peso molecular |
213.21 g/mol |
Nombre IUPAC |
2-(5-fluoro-2-methoxypyridin-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-10(2,9(13)14)6-4-8(15-3)12-5-7(6)11/h4-5H,1-3H3,(H,13,14) |
Clave InChI |
FAPHKQMDTSWZQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=NC=C1F)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide](/img/structure/B13086024.png)
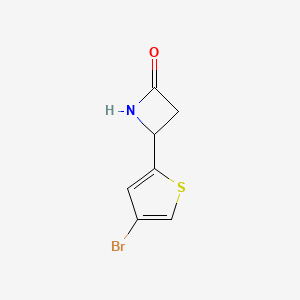
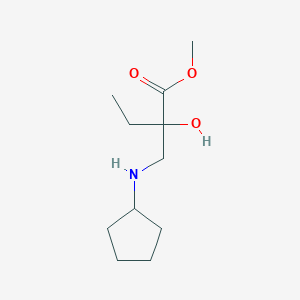
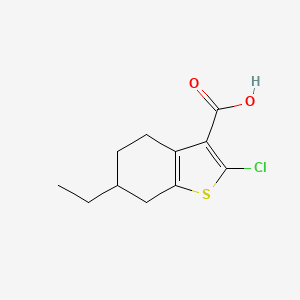
![tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13086051.png)
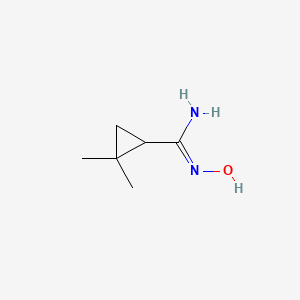

![[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)
![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)

